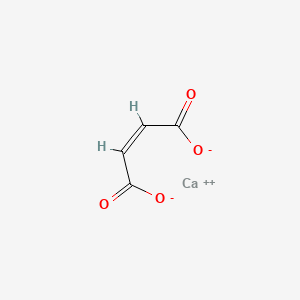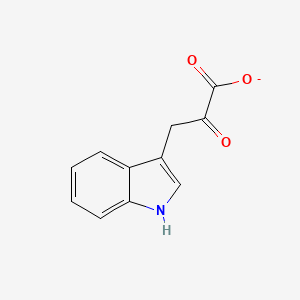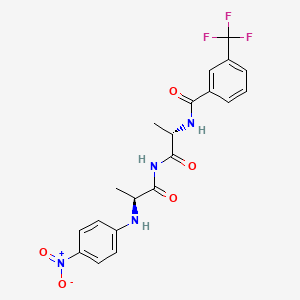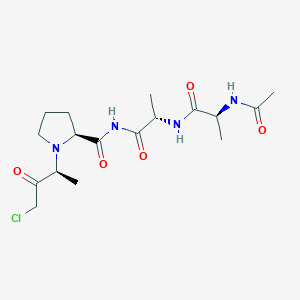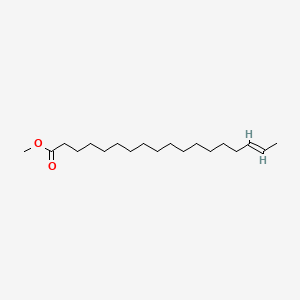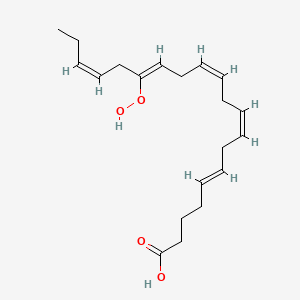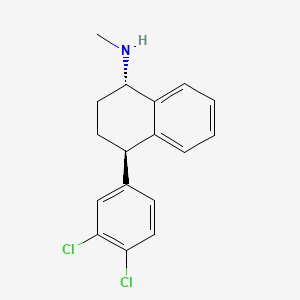
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis Processes
A significant application of this compound is in the development of stereoselective synthesis processes. Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a related compound, highlighting the importance of stereochemistry in pharmaceutical synthesis (Han et al., 2007).
Synthesis of Antidepressants
The compound is also crucial in the synthesis of antidepressants like sertraline hydrochloride. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, using a structurally similar compound (Vukics et al., 2002).
Intermediate for Bioactive Compounds
Wei-dong (2013) discussed using derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine as intermediates in synthesizing bioactive compounds, which is crucial in pharmaceutical research (Wei-dong, 2013).
Mast Cell Stabilising Activity
Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including a related compound, for mast cell stabilising activity, important in allergy and inflammation research (Barlow et al., 2011).
Asymmetric Epoxidation of Alkenes
A study by Zhang et al. (2001) demonstrated the use of a related dichlororuthenium(IV) complex in the asymmetric epoxidation of alkenes, indicating potential applications in stereoselective organic synthesis (Zhang et al., 2001).
Palladium-Catalyzed Aminocarbonylation
Farkas et al. (2013) explored the use of 1-iodo-3,4-dihydronaphthalene, closely related to the compound , in palladium-catalyzed aminocarbonylation, demonstrating its potential in facilitating complex organic syntheses (Farkas et al., 2013).
Eigenschaften
Produktname |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
|---|---|
Molekularformel |
C17H17Cl2N |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m1/s1 |
InChI-Schlüssel |
VGKDLMBJGBXTGI-PXAZEXFGSA-N |
Isomerische SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



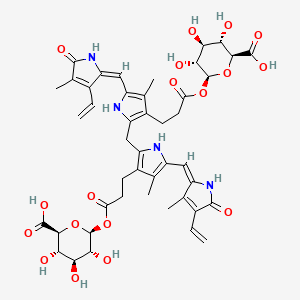
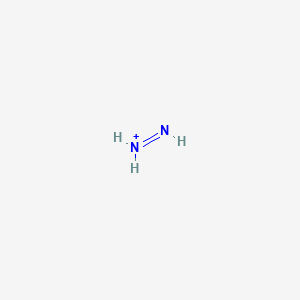
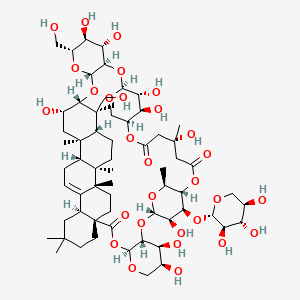
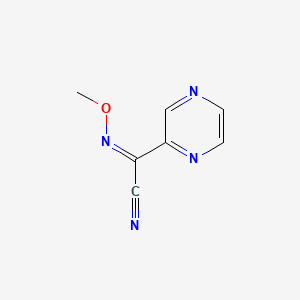
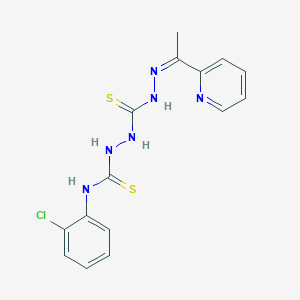
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)
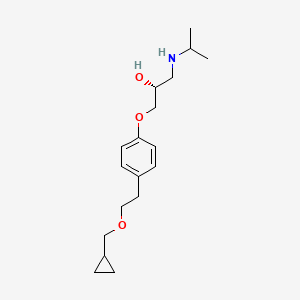
![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
